N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide

Medicinal Chemistry Chemical Probes Kinase Inhibition

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide (CAS 956574-31-5) is a synthetic small molecule belonging to the pyrazol-furan carboxamide class, characterized by a 1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole core linked via a methylene bridge to a furan-2-carboxamide moiety. Its molecular formula is C17H14F3N3O3 with a molecular weight of 365.31 g/mol.

Molecular Formula C17H14F3N3O3
Molecular Weight 365.312
CAS No. 956574-31-5
Cat. No. B2804176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide
CAS956574-31-5
Molecular FormulaC17H14F3N3O3
Molecular Weight365.312
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC=CO2)OC3=CC=CC=C3
InChIInChI=1S/C17H14F3N3O3/c1-23-16(26-11-6-3-2-4-7-11)12(14(22-23)17(18,19)20)10-21-15(24)13-8-5-9-25-13/h2-9H,10H2,1H3,(H,21,24)
InChIKeyXTKBWYBHIWMKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide (CAS 956574-31-5) for Scientific Selection


N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide (CAS 956574-31-5) is a synthetic small molecule belonging to the pyrazol-furan carboxamide class, characterized by a 1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole core linked via a methylene bridge to a furan-2-carboxamide moiety . Its molecular formula is C17H14F3N3O3 with a molecular weight of 365.31 g/mol . This compound is structurally related to trisubstituted-pyrazole carboxamides investigated for various biological activities, including kinase inhibition and nuclear receptor antagonism [1], [2]. However, a targeted search of primary research papers and patents for this specific CAS number has yielded no quantitative biological or chemical differentiation data relative to close analogs.

Synthetic pyrazol-furan carboxamide; structural class linked to kinase and nuclear receptor probe development
No quantitative biological data available; activity cannot be inferred from class analogs
Reliable synthetic intermediate; precursor (CAS 921939-08-4) commercially available for derivatization

Evidence Gap Analysis: Why Data Support for Generic Substitution of CAS 956574-31-5 Is Currently Unavailable


Generic substitution within the pyrazol-furan carboxamide chemical class is not scientifically justified based on currently accessible primary evidence for N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide. While related trisubstituted-pyrazole carboxamides have demonstrated target-specific antagonism (e.g., FXR antagonists with nanomolar IC50 values [1]) or kinase inhibition profiles [2], the specific combination of the 5-phenoxy substituent and the furan-2-carboxamide tail on this compound means its activity cannot be inferred from these class analogs. Quantitative head-to-head comparisons, selectivity panels, or functional assay data for this precise compound were absent from the searched primary literature and patents. Therefore, any assumption of functional equivalence to other pyrazol-furan carboxamides lacks the rigorous experimental validation required for evidence-based procurement.

Class Activity Related trisubstituted pyrazoles show target-specific antagonism or kinase inhibition, but the 5-phenoxy/furan-2-carboxamide combination may shift selectivity; activity cannot be assumed.
Data Gap No head-to-head comparisons or selectivity panels exist for this compound; functional equivalence to Akt or FXR probes is unsupported.
Developed Analogs Patent-exemplified analogs are validated tools; this compound lacks industrial profiling and may not transfer validated responses.

Quantitative Differentiation Data for CAS 956574-31-5: A Null Result from Primary Literature


Primary Literature and Patent Search Yield No Quantitative Biological Data for This Compound

An exhaustive search of primary research articles (PubMed), patent databases (Google Patents, USPTO), and authoritative chemical databases (ChemicalBook) using the compound's full IUPAC name, CAS number (956574-31-5), InChI key (XTKBWYBHIWMKAT-UHFFFAOYSA-N), and canonical SMILES string did not retrieve any quantitative biological assay data, binding affinity measurements, or selectivity profiles for this specific molecule. For comparison, the same search methodology readily identifies compounds like DY-268 (a related trisubstituted-pyrazole carboxamide) with an IC50 of 7.5 nM in an FXR binding assay [1]. This absence of data means no evidence of differentiation—positive or negative—can be established.

Biological Data Search
Data to verify
Target compound: No quantitative biological data found.
DY-268: FXR binding IC50 7.5 nM.
Class-level inference; no validation for this compound.
Primary data required for procurement confidence.
Medicinal Chemistry Chemical Probes Kinase Inhibition Nuclear Receptor Antagonism

Chemicophysical Properties Can Be Verified but Offer No Differentiation from Closest Analogs

Core identity data for N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide is available and verifiable: molecular weight (365.31 g/mol), molecular formula (C17H14F3N3O3), and canonical SMILES . However, these properties are not unique discriminators. Close structural analogs also share these general features. For example, the 4-carboxylic acid precursor (CAS 921939-08-4) has a molecular weight of 286.21 g/mol and formula C12H9F3N2O3 . While the added furan-2-carboxamide moiety increases the compound's hydrogen bonding capacity and molecular complexity, no published data correlates this structural change to a quantified functional advantage in any assay system.

Molecular Differentiation
Class-level
ΔMW = 79.1 g/mol
Structural change may alter target interactions.
No functional data to confirm advantage.
Physicochemical Characterization Compound Identity Verification

Patent Space Analysis: The Compound Appears in No Asserted Composition-of-Matter Claims

A patent landscape search for the CAS number and core structure reveals that N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide is not explicitly claimed in major fungicidal (e.g., US 2009/0036305 [1]) or pharmaceutical patents (e.g., WO 2016/172560 [2]) covering pyrazole carboxamides. The prior art broadly describes pyrazolecarboxamides with trifluoromethyl substituents and O-linked aryl groups as fungicides or kinase inhibitors, but the specific combination of a 5-phenoxy group with a 4-aminomethyl furan-2-carboxamide is not exemplified. This contrasts with closely related compounds like N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, which appear in commercially focused patent collections. The absence of explicit patent protection could lower procurement risks but also suggests the compound has not been prioritized for in-depth biological profiling by industrial entities.

Patent Landscape
Data to verify
Not exemplified in major pyrazole carboxamide patents; broad class coverage only.
Unvalidated tool; IP freedom may facilitate procurement.
No biological profiling by industrial entities.
Intellectual Property Freedom to Operate

Application Scenarios for CAS 956574-31-5 Based on Chemical Class


Chemical Probe Development for Kinase or Nuclear Receptor Targets: A Hypothesis-Driven Scenario

Based on the biological activity of structurally related pyrazol-furan carboxamides, this compound could be rationally deployed as a screening candidate in assays targeting Akt kinases or farnesoid X receptor (FXR). For example, analogs have shown Akt1 inhibitory activity [2], while trisubstituted-pyrazole carboxamides have demonstrated potent FXR antagonism (e.g., DY-268, IC50 = 7.5 nM [1]). The target compound's unique 5-phenoxy substituent and furan amide tail may offer a distinct SAR profile, but this potential remains completely unvalidated. Users must be prepared to generate primary data from scratch, as no published selectivity or potency information exists to prioritize it over known probes.

Fungicidal Lead Optimization Starting Point

The compound's structural features align with the pyrazolecarboxamide fungicide pharmacophore described in patents, where a trifluoromethyl group on the pyrazole and an O-linked aryl ring are critical for antifungal activity [3]. This compound could serve as a scaffold for systematic agricultural fungicide screening, particularly if modifications to the furan ring improve target binding. However, it is a completely unoptimized starting point; known commercial fungicides based on this scaffold (e.g., fluxapyroxad, a pyrazole-4-carboxamide) have undergone extensive structure-activity optimization. No quantitative antifungal activity data exists for this compound.

Synthetic Chemistry Building Block

The compound can be reliably sourced as a chemical intermediate for further derivatization. Its 4-aminomethyl linker and furan-2-carboxamide moiety are synthetically accessible handles for generating combinatorial libraries. Procurement for this purpose is supported by the availability of the carboxylic acid precursor (CAS 921939-08-4) from reputable catalogues , confirming a straightforward synthetic route. This is the only procurement scenario supported by tangible supply chain evidence, as the compound's utility here depends on chemical reactivity rather than an unproven biological profile.

Application
Selection Property
Validation Focus
Kinase / nuclear receptor screening
Pyrazol-furan carboxamide class; reported analog activities
Primary assay data generation required; no existing selectivity profile
Agricultural fungicide lead optimization
Pyrazolecarboxamide pharmacophore alignment
Antifungal activity screening; structure-optimization from unvalidated starting point
Chemical intermediate for derivatization
4-aminomethyl furan-2-carboxamide synthetic handle
Synthetic accessibility; precursor (CAS 921939-08-4) available from catalogues
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